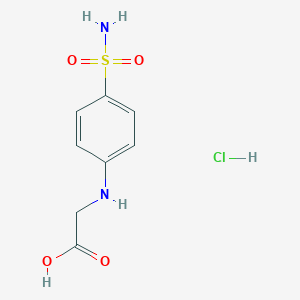
2-(4-Sulfamoylanilino)acetic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Sulfamoylanilino)acetic acid;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a sulfonamide group attached to an aniline ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
The synthesis of 2-(4-Sulfamoylanilino)acetic acid;hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
2-(4-Sulfamoylanilino)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-Sulfamoylanilino)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
作用机制
The mechanism of action of 2-(4-Sulfamoylanilino)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or block receptor binding. This leads to the modulation of various biochemical pathways, resulting in its observed biological effects.
相似化合物的比较
2-(4-Sulfamoylanilino)acetic acid;hydrochloride can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections.
Sulfanilamide: The parent compound of the sulfonamide class, used as an antimicrobial agent.
Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its acetic acid moiety and hydrochloride salt form enhance its solubility and reactivity, making it suitable for a broader range of applications compared to other sulfonamide compounds.
属性
IUPAC Name |
2-(4-sulfamoylanilino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.ClH/c9-15(13,14)7-3-1-6(2-4-7)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12)(H2,9,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNFBTRQDFQLMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
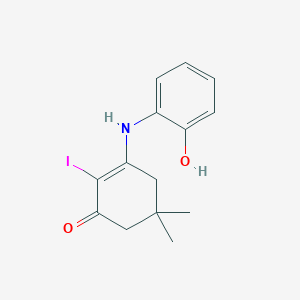
![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)
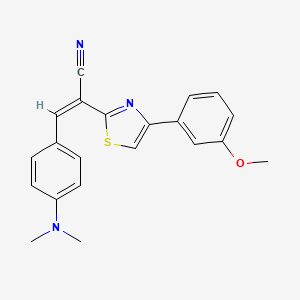

![3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436545.png)
![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436546.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2436547.png)
![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)
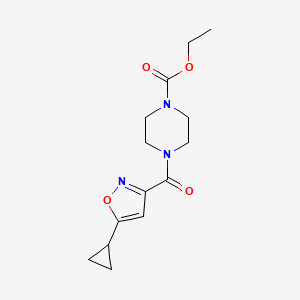
![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2436553.png)
![methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2436554.png)
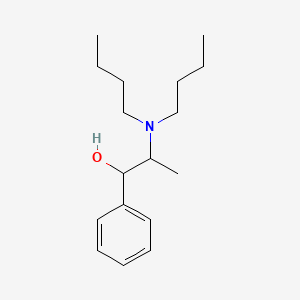

![4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)
